1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol
Description
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-2-1-7-17(9-13)15(19)12-5-6-16-14(8-12)20-10-11-3-4-11/h5-6,8,11,13,18H,1-4,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYUZNDRNHHYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)OCC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol typically involves multiple steps, starting with the preparation of the pyridinyl and piperidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclopropylmethanol, pyridine derivatives, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Compounds:
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Structural Differences: Replaces the pyridine core with a quinoline scaffold (6-chloro substitution) and introduces a second piperidine ring at position 4. Biological Activity: Demonstrated interaction with the SARS-CoV-2 spike protein, mimicking hydroxychloroquine (HCQ) but with improved safety profiles . Significance: Highlights the role of chloro-substituted heterocycles in viral entry inhibition, contrasting with the cyclopropylmethoxy group in the target compound, which may enhance metabolic stability.
1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-ol Structural Differences: Features a 6-chloro substituent on pyridine and a piperidin-4-ol group instead of 3-ol. Implications: The position of the hydroxyl group (4-ol vs. 3-ol) affects hydrogen-bonding patterns and solubility.
Betaxolol Hydrochloride Structural Differences: Contains a cyclopropylmethoxy group on a phenoxyethyl chain rather than a pyridine ring. Pharmacological Relevance: As a β1-selective adrenergic blocker, its cyclopropylmethoxy group contributes to lipophilicity and membrane penetration, suggesting similar advantages in the target compound’s design .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis
*Calculated based on chemical formulas.
Biological Activity
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a pyridine moiety substituted by a cyclopropylmethoxy group. Its structural complexity suggests potential interactions with various biological targets.
Chemical Formula: C17H24N2O3
Molecular Weight: 304.39 g/mol
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds in this class have shown potential as antimicrobial agents.
- Antitumor Activity: Similar derivatives have been investigated for their cytotoxic effects against cancer cell lines.
- Neuroprotective Effects: Research indicates possible applications in treating neurodegenerative diseases.
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with various receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter receptors and kinases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyridine derivatives indicated that compounds with similar structures to this compound exhibited significant inhibition against various bacterial strains. The results highlighted the importance of substituent groups in enhancing antimicrobial efficacy.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | Klebsiella pneumoniae | 14 |
Antitumor Activity
Research on related compounds has shown promising results in inhibiting tumor growth. For instance, derivatives were tested against ovarian and breast cancer cell lines, demonstrating moderate cytotoxicity while exhibiting limited toxicity towards non-cancerous cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ovarian Cancer | 10 | 5 |
| Breast Cancer | 15 | 3 |
| Non-Cancerous Cardiac | >50 | - |
Q & A
Q. What are the optimal synthetic routes for 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-3-ol, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of piperidine-pyridine hybrids typically involves coupling reactions between pyridine-carboxylic acid derivatives and functionalized piperidines. For this compound, the cyclopropylmethoxy group can be introduced via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during coupling reactions to prevent side reactions .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) at controlled temperatures (60–80°C) enhance reaction efficiency for pyridine-carbonyl intermediates .
- Catalysis : Palladium-based catalysts may facilitate cross-coupling steps for cyclopropylmethoxy introduction .
Post-synthesis, column chromatography or recrystallization is recommended for purification.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the cyclopropylmethoxy group (e.g., characteristic shifts for cyclopropane protons at δ 0.5–1.5 ppm) and the piperidin-3-ol moiety .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the pyridine-carbonyl linkage .
- HPLC-PDA/ELSD : For purity assessment (>95% purity threshold), using a C18 column with a gradient elution system (water/acetonitrile + 0.1% formic acid) .
Advanced Research Questions
Q. How do structural modifications at the cyclopropylmethoxy or piperidin-3-ol moieties influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the cyclopropylmethoxy group with bulkier substituents (e.g., benzyloxy) to assess steric effects on target binding .
- Modify the hydroxyl group on piperidin-3-ol to esters or ethers to evaluate metabolic stability .
- In vitro Assays : Use enzyme inhibition assays (e.g., kinase or receptor-binding assays) to quantify potency changes. For example, fluorogenic substrates can measure inhibition constants () .
Q. What in vitro and in vivo models are appropriate for assessing the compound’s pharmacokinetic properties, such as oral bioavailability?
- Methodological Answer :
- In vitro Permeability : Caco-2 cell monolayers or artificial membrane assays (PAMPA) to predict intestinal absorption. Polar Surface Area (PSA) ≤140 Ų and ≤10 rotatable bonds correlate with higher permeability .
- In vivo Pharmacokinetics : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and measure plasma concentration-time profiles. Key parameters: , , and AUC .
Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental data regarding target binding?
- Methodological Answer :
- Re-evaluate Force Fields : Use advanced docking software (e.g., AutoDock Vina with AMBER force fields) to account for ligand flexibility and solvation effects .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics and kinetics. Discrepancies may arise from non-equilibrium conditions in silico .
Q. What strategies can mitigate off-target effects during biological activity studies?
- Methodological Answer :
- Counter-Screening : Test the compound against a panel of related targets (e.g., GPCRs, kinases) to identify selectivity .
- Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to detect unintended protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
